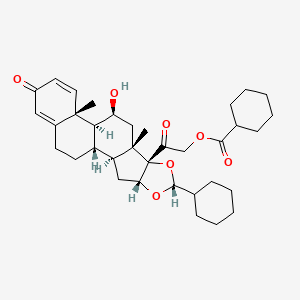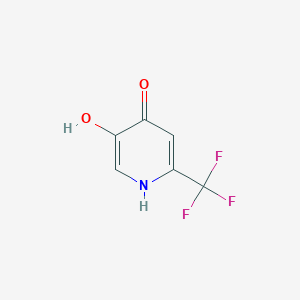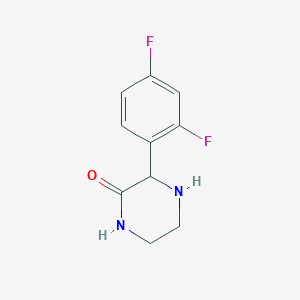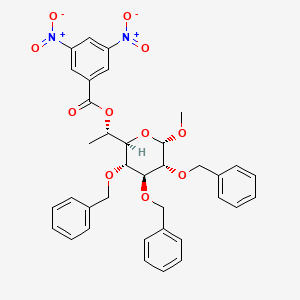![molecular formula C10H12N3O6- B15295446 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a carboxylate group, making it a versatile molecule in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with sugar moieties under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes rigorous purification steps such as crystallization and chromatography to achieve high purity levels. The reaction conditions are optimized for yield and efficiency, often involving temperature control, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it into hydroxyl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in nucleic acid analogs and potential therapeutic agents.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acids. It can incorporate into DNA or RNA, disrupting normal cellular processes. The molecular targets include DNA polymerases and RNA polymerases, leading to the inhibition of nucleic acid synthesis and subsequent cell death. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
5-Azacytidine: Known for its use in cancer treatment and as a demethylating agent.
Toyocamycin: An antibiotic that also targets nucleic acid synthesis.
Uniqueness: 4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H12N3O6- |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H13N3O6/c11-8-4(9(16)17)2-13(10(18)12-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H,16,17)(H2,11,12,18)/p-1/t5-,6+,7+/m0/s1 |
InChI Key |
FHPQEVWDHUHVGT-RRKCRQDMSA-M |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(=O)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C(=O)[O-])CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)
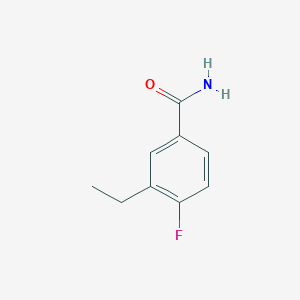
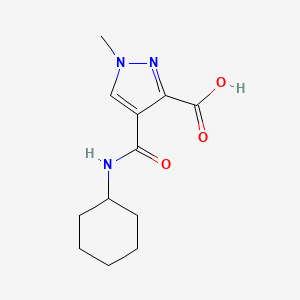

![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
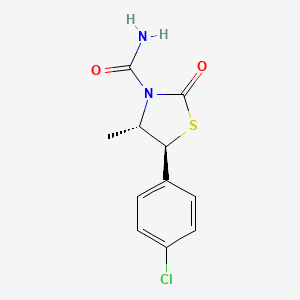
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)

